molecular formula C10H14N2O B2381471 2-Amino-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol CAS No. 1429914-14-6

2-Amino-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol

Cat. No.: B2381471
CAS No.: 1429914-14-6
M. Wt: 178.235
InChI Key: IKJHASCSTUSRFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-5-methylcyclohexanone with formamide under acidic conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

2-Amino-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antiproliferative activity is thought to be due to its ability to interfere with cell cycle regulation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-5-methyl-7,8-dihydro-6H-quinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-10(13)6-2-3-8-7(10)4-5-9(11)12-8/h4-5,13H,2-3,6H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJHASCSTUSRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=C1C=CC(=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429914-14-6
Record name 2-amino-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-(diphenylmethyleneamino)-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol (180 mg, 0.526 mmol) in THF (20 ml) was added aqueous hydrochloric acid (2.0 M, 1.00 ml, 2.0 mmol). After 20 minutes, the reaction mixture was partially concentrated under reduced pressure to a volume of approximately 2 mL. The mixture was diluted with ethyl acetate (30 mL), saturated aqueous sodium bicarbonate solution (15 mL), saturated aqueous sodium carbonate (10 mL), and brine (15 mL). The layers were separated and the aqueous layer was extracted with ethyl acetate (2×15 mL). The combined organics were dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (0.5-10% methanol/dichloromethane linear gradient) to yield 2-amino-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol. MS ESI calc'd. for C10H15N2O [M+H]+ 179. found 179. 1H NMR (500 MHz, CDCl3) δ 7.64 (d, J=8.5 Hz, 1H), 6.38 (d, J=8.5 Hz, 1H), 4.42 (s, 2H), 2.80-2.63 (m, 2H), 2.02-1.75 (m, 5H), 1.50 (s, 3H).
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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